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Novel LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulrodemstat (formerly CC-90011) is a potent, orally bioavailable, and reversible small
molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator
implicated in the pathogenesis of various cancers.[1][2][3] This technical guide provides a
comprehensive overview of the chemical structure, physicochemical properties, mechanism of
action, and preclinical and clinical development of Pulrodemstat besilate. Detailed
experimental methodologies for pivotal assays are presented, and key signaling pathways and
experimental workflows are visualized to facilitate a deeper understanding of this promising
therapeutic agent.

Chemical Structure and Physicochemical Properties

Pulrodemstat is a complex heterocyclic molecule. Its chemical identity and key
physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of Pulrodemstat and its
Besilate Salt
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Identifier Value

4-[2-(4-Amino-piperidin-1-yl)-5-(3-fluoro-4-
methoxyphenyl)-1-methyl-6-o0xo-1,6-
IUPAC Name (Besilate
( ) dihydropyrimidin-4-yl]-2-fluorobenzonitrile

benzenesulfonic acid[4]

4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-
IUPAC Name (Free Base) methoxyphenyl)-1-methyl-6-oxopyrimidin-4-

yl]-2-fluorobenzonitrile[2]

Synonyms CC-90011, LSD1-IN-7[2]
CAS Number (Besilate) 2097523-60-7[4][5]
CAS Number (Free Base) 1821307-10-1[2][4][5]

Table 2: Physicochemical Properties of Pulrodemstat
and its Besilate Salt

Property Value

Molecular Formula (Besilate) C30H20F2Ns0sS[2][4]
Molecular Weight (Besilate) 609.64 g/mol [2][6]
Molecular Formula (Free Base) C24H23F2N502[2]
Molecular Weight (Free Base) 451.5 g/mol [2]
Appearance Solid powder[2][4]

Soluble in DMSO (100 mg/mL); Insoluble in

Solubilit
Y water and ethanol[2][6]

Mechanism of Action

Pulrodemstat is a reversible and highly potent inhibitor of Lysine-Specific Demethylase 1
(LSD1), also known as KDM1A.[1][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent
enzyme that plays a critical role in transcriptional regulation by removing methyl groups from
mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a histone mark associated with
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active gene transcription.[3][5] The overexpression of LSD1 has been linked to the
development of various cancers, including acute myeloid leukemia (AML) and small cell lung
cancer (SCLC), by repressing tumor suppressor genes.[1][3]

By binding to and inhibiting LSD1, Pulrodemstat prevents the demethylation of H3K4, leading
to an increase in H3K4me1/2 levels.[3] This epigenetic modification results in the reactivation of
silenced tumor suppressor genes and the suppression of oncogenic pathways, which in turn
inhibits cancer cell proliferation and promotes differentiation.[3][5]
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Figure 1: Mechanism of action of Pulrodemstat in inhibiting LSD1.

Preclinical and Clinical Data

Pulrodemstat has demonstrated significant anti-tumor activity in both preclinical models and
early-phase clinical trials.
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In Vitro Activity

Table 3: In Vitro Patency and Selectivity of Pulrodemstat

Target/Assay Cell Line

IC50 / EC50 Selectivity

LSD1 Enzymatic
Activity

Highly selective over
IC50: 0.25 nM[4][7] LSD2, MAO-A, and
MAO-B[7]

Antiproliferative )
o Kasumi-1 (AML)
Activity

EC50: 2 nM[7]

Cellular Differentiation ~ THP-1 (AML)

EC50: 7 nM (CD11b

induction)[7]
GRP Suppression H209 (SCLC) EC50: 3 nM[7]
GRP Suppression H1417 (SCLC) EC50: 4 nM[7]
Antiproliferative H1417 (SCLC) EC50: 6 nM[7]

Activity

In Vivo Activity and Pharmacokinetics

ble 4: In Vivo Anti ity of Pulrod

Cancer Model Dosing Regimen Outcome

SCLC Patient-Derived

78% Tumor Growth Inhibition

5 mg/kg, oral, daily for 30 days  (TGI) with no body weight

Xenograft (PDX)

loss[7]

Dose-dependent

2.5 - 5 mg/kg, once daily for 4

H1417 SCLC Xenograft
days

downregulation of GRP
MRNA[7][8]

Table 5: Pharmacokinetic Parameters of Pulrodemstat in

Mice
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Oral
Administrat Systemic Elimination  Volume of ] o
. Dose . . Bioavailabil
ion Clearance Half-Life Distribution it
ity
324
Intravenous 5 mg/kg mL/min/kg[7] 2 hours[7][8] 7.5 L/kg[7][8]
[8]
Oral 5 mg/kg - - - 32%][7]

Clinical Trial Data

A first-in-human, Phase 1 study (CC-90011-ST-001; NCT02875223) evaluated the safety and
efficacy of Pulrodemstat in patients with advanced solid tumors and relapsed/refractory
lymphoma.[1][9]

Table 6: Summary of Phase 1 Clinical Trial
(NCT02875223) of Pulrodemstat
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Parameter Details

) Phase 1, multicenter, dose-escalation and dose-
Study Design )
expansion study[1][9]

] ] 69 patients with advanced solid tumors and
Patient Population
relapsed/refractory lymphoma[1][9]

Dosing Regimen Once per week in 28-day cycles[1][9]
Most Common Treatment-Related Adverse Thrombocytopenia (manageable with dose
Event modifications)[1][9]

- Durable responses observed, particularly in
patients with neuroendocrine neoplasms.[1][9]-
Key Efficacy Observations One patient with relapsed/refractory marginal

zone lymphoma achieved a complete response.

[1]9]

Favorable tolerability profile and clinical activity
) support further investigation.[1] The reversible
Conclusion _
mechanism may offer an advantage over

irreversible LSD1 inhibitors.[1]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of
Pulrodemstat.

LSD1 Enzymatic Inhibition Assay

This assay quantifies the ability of Pulrodemstat to inhibit the demethylase activity of the LSD1
enzyme.[3]

e Principle: A common method utilizes a peroxidase-coupled reaction to detect the hydrogen
peroxide (H202) generated during the demethylation of a histone H3 peptide substrate by
LSD1.[3]

o Methodology:
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o Recombinant human LSD1 enzyme is incubated with a di-methylated histone H3 peptide
substrate (e.g., H3K4me2).[3]

o Pulrodemstat is added to the reaction mixture at various concentrations.|[3]
o The reaction is initiated with the FAD cofactor.[3]
o A detection reagent containing horseradish peroxidase and a suitable substrate is added.

o The resulting signal (e.qg., fluorescence or absorbance) is measured, which is proportional
to the amount of H202 produced and thus indicative of LSD1 activity.

o IC50 values are calculated by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.

Cell Viability and Proliferation Assay (e.g., CCK-8)

This assay is used to determine the effect of Pulrodemstat on the viability and proliferation of

cancer cells.[8]
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( Cell Viability Assay Workflow

1. Cell Seeding
Plate cancer cells in
96-well plates

l

2. Drug Treatment
Add varying concentrations
of Pulrodemstat

l

3. Incubation
Incubate for 48-72 hours
(37°C, 5% CO2)

y

4. Reagent Addition
Add CCK-8 reagent
to each well

l

5. Final Incubation
Incubate for 1-4 hours

l

6. Data Acquisition
Measure absorbance at 450 nm
using a plate reader

l

7. Analysis
Calculate cell viability and
determine EC50 values

- J

Click to download full resolution via product page

Figure 2: Workflow for a typical cell viability assay.
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e Detailed Protocol:

o Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and
allowed to adhere overnight.

o Drug Treatment: The cell culture medium is replaced with fresh medium containing serial
dilutions of Pulrodemstat or a vehicle control (e.g., DMSO).

o Incubation: Plates are incubated for a specified period, typically 48 to 72 hours, under
standard cell culture conditions.[8]

o Reagent Addition: A viability reagent like Cell Counting Kit-8 (CCK-8) is added to each well
as per the manufacturer's instructions.[8]

o Data Acquisition: After a final incubation period, the absorbance is measured using a
microplate reader.

o Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control
cells, and the EC50 value is determined.

In Vivo Antitumor Activity (Xenograft Model)

This protocol is used to evaluate the efficacy of Pulrodemstat in a living organism.[8]
o Methodology:

o Cell Implantation: Human cancer cells (e.g., H1417 SCLC) are subcutaneously injected
into immunocompromised mice.

o Tumor Growth: Tumors are allowed to grow to a predetermined size.
o Randomization: Mice are randomized into treatment and control groups.

o Drug Administration: Pulrodemstat is administered to the treatment group (e.g., via oral
gavage), while the control group receives the vehicle.[8]

o Tumor Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with
calipers, and tumor volume is calculated using the formula: (Length x Width2) / 2.[8]
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o Endpoint and Analysis: The study concludes when tumors in the control group reach a
specified size. The primary endpoint is typically tumor growth inhibition (TGI).[8]

Synthesis of Pulrodemstat Besilate

The synthesis of Pulrodemstat (referred to as compound 11 in the source) is a multi-step
process.[10] A key final step involves the formation of the besylate salt.

e Final Salt Formation:

[e]

The free base of Pulrodemstat is dissolved in a mixture of formic acid and water.[10]
o Benzenesulfonic acid is added to the solution.[10]

o Seed crystals of Pulrodemstat besilate are introduced to initiate crystallization, and the
solution is aged.[10]

o Water is added over several hours to facilitate precipitation.[10]

o The resulting solid is filtered, washed, and dried to yield the final Pulrodemstat besilate
salt.[10]

Conclusion

Pulrodemstat besilate is a potent and selective reversible inhibitor of LSD1 with a well-defined
mechanism of action.[2][7] It has demonstrated compelling preclinical anti-tumor activity in both
hematological and solid tumor models.[2][7] Early clinical data have established a manageable
safety profile and have shown encouraging signs of efficacy in certain cancer patient
populations.[1][9] The favorable tolerability and reversible mechanism of action may provide an
advantage over other LSD1 inhibitors in development.[1] Further clinical investigation is
warranted to fully elucidate the therapeutic potential of Pulrodemstat in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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